molecular formula C17H16FN5O4 B11487594 ethyl 5-[({[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetyl}amino)methyl]-2-furoate

ethyl 5-[({[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetyl}amino)methyl]-2-furoate

Cat. No.: B11487594
M. Wt: 373.3 g/mol
InChI Key: PBPXOQCPUAWWNK-UHFFFAOYSA-N
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Description

ETHYL 5-({2-[5-(2-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDO}METHYL)FURAN-2-CARBOXYLATE is a complex organic compound that features a furan ring, a tetrazole ring, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-({2-[5-(2-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDO}METHYL)FURAN-2-CARBOXYLATE typically involves multiple steps:

    Formation of the Tetrazole Ring: This can be achieved through the cyclization of an azide with a nitrile compound under acidic conditions.

    Attachment of the Fluorophenyl Group:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis.

    Coupling Reactions: The final step involves coupling the furan ring with the tetrazole-fluorophenyl moiety using a suitable coupling agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-({2-[5-(2-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDO}METHYL)FURAN-2-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group on the fluorophenyl ring can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furanones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

ETHYL 5-({2-[5-(2-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDO}METHYL)FURAN-2-CARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme interactions and as a probe for biological assays.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ETHYL 5-({2-[5-(2-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDO}METHYL)FURAN-2-CARBOXYLATE involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing it to bind to enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 5-({2-[5-(2-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDO}METHYL)FURAN-2-CARBOXYLATE
  • ETHYL 5-({2-[5-(2-BROMOPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDO}METHYL)FURAN-2-CARBOXYLATE

Uniqueness

The presence of the fluorine atom in ETHYL 5-({2-[5-(2-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDO}METHYL)FURAN-2-CARBOXYLATE provides unique properties such as increased metabolic stability and enhanced binding affinity compared to its chloro and bromo analogs.

Properties

Molecular Formula

C17H16FN5O4

Molecular Weight

373.3 g/mol

IUPAC Name

ethyl 5-[[[2-[5-(2-fluorophenyl)tetrazol-2-yl]acetyl]amino]methyl]furan-2-carboxylate

InChI

InChI=1S/C17H16FN5O4/c1-2-26-17(25)14-8-7-11(27-14)9-19-15(24)10-23-21-16(20-22-23)12-5-3-4-6-13(12)18/h3-8H,2,9-10H2,1H3,(H,19,24)

InChI Key

PBPXOQCPUAWWNK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(O1)CNC(=O)CN2N=C(N=N2)C3=CC=CC=C3F

Origin of Product

United States

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